

The Genesis and Advancement of Carbomer Polymers: An In-depth Technical Guide

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Compound of Interest

Compound Name: Carbomer 941

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Abstract

Carbomer polymers, a class of high molecular weight, cross-linked polyacrylic acid polymers, have been a cornerstone in the pharmaceutical and cosmetic industries for over half a century. Their unique rheological properties, mucoadhesive capabilities, and versatility as excipients have driven their evolution from simple thickening agents to critical components in advanced drug delivery systems. This technical guide provides a comprehensive historical overview of Carbomer polymers, detailing their initial discovery, the evolution of different grades, and the pivotal shift towards safer manufacturing processes. It further presents a compilation of their quantitative properties, detailed experimental protocols for their synthesis and characterization, and a look into their future development.

A Historical Trajectory of Carbomer Development

The journey of Carbomer polymers began in the mid-20th century, born out of the innovative environment of B.F. Goodrich Company, a company founded in 1870 that had established itself as a leader in rubber and polymer science.^{[1][2][3]}

The Dawn of an Era: The 1950s and the First Patents

The foundational work on these synthetic polymers was first described in scientific literature in 1955, with the first patent for a Carbomer, then trademarked as Carbopol®, being granted in

1957.[4] These early polymers were synthesized through the free-radical precipitation polymerization of acrylic acid, a process that, at the time, utilized benzene as the solvent.

The Introduction of Key Grades and the Shift in Manufacturing

The 1960s saw the introduction of Carbopol® 934P, a high-purity grade specifically designed for the pharmaceutical industry.[5] This marked a significant step in the adoption of Carbomers as trusted pharmaceutical excipients. The initial family of Carbomers, including the widely used grades 934 and 940, were all produced using benzene.

A pivotal moment in the evolution of Carbomers was the move away from benzene due to its recognized health and safety concerns. This led to the development of "toxicologically preferred" Carbomers synthesized in alternative solvent systems, such as ethyl acetate or a cosolvent mixture of ethyl acetate and cyclohexane. This transition was not only a response to regulatory pressures but also a testament to the industry's commitment to safety and innovation.

Expansion and Specialization: Copolymers and Interpolymers

The Carbomer family continued to expand and diversify with the introduction of copolymers and interpolymers. This evolution allowed for the fine-tuning of properties to meet specific formulation needs.

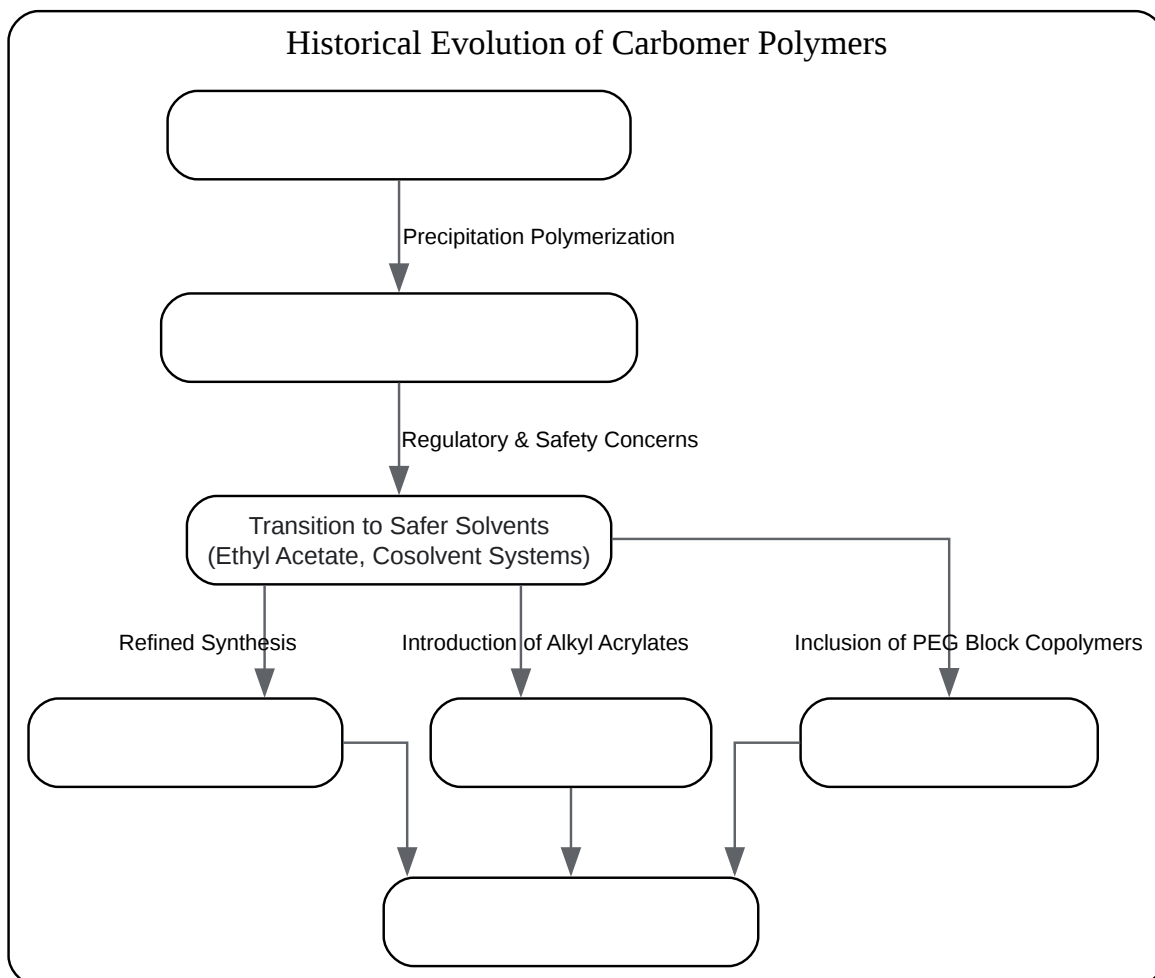
- **Homopolymers:** These are the traditional Carbomers, consisting of cross-linked polyacrylic acid. They are further classified into Types A, B, and C based on their viscosity and rheological properties.
- **Copolymers:** These polymers include a long-chain alkyl acrylate in their structure, which imparts a degree of hydrophobicity and enhances their emulsifying properties.
- **Interpolymers:** This newer class of Carbomers contains a block copolymer of polyethylene glycol and a long-chain alkyl acid ester, offering unique rheological profiles and sensory characteristics.

The timeline below highlights some of the key milestones in the development of Carbomer polymers:

- 1870: B.F. Goodrich Company is founded.
- 1943: B.F. Goodrich Chemical Company is established as a subsidiary.
- 1955: First scientific literature description of Carbopol polymers.
- 1957: First patent for Carbomer polymers is granted.
- 1960s: Introduction of Carbopol® 934P NF for the pharmaceutical industry.
- 2001: B.F. Goodrich is renamed Goodrich Corporation.
- 2006: The United States Pharmacopeia (USP) introduces the "Carbomer Homopolymer" monograph for polymers manufactured without benzene.

Classification and Chemical Evolution

Carbomer polymers are broadly classified based on their monomer composition and cross-linking. This chemical diversity is the key to their wide range of rheological and functional properties.



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A logical diagram illustrating the evolution of Carbomer polymers.

Quantitative Properties of Key Carbomer Grades

The functional differences between various Carbomer grades are best understood through a comparison of their quantitative properties. The following table summarizes key parameters for some of the most commonly used Carbomer polymers.

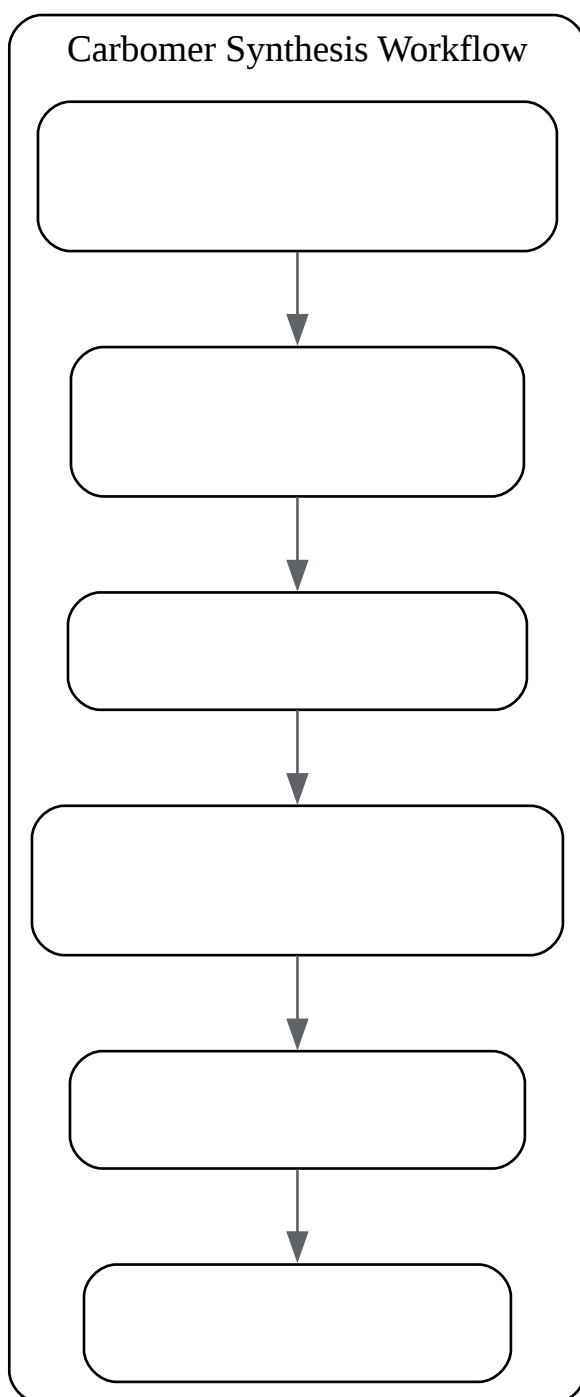
| Carbomer Grade | Polymer Type | Polymerization Solvent | Cross-linking Agent | Viscosity (cP) at 0.5% w/w | Molecular Weight (Approx. g/mol) |
|------------------------|-----------------------|---------------------------|--|----------------------------|-----------------------------------|
| Carbopol® 934 NF | Homopolymer | Benzene | Allyl Ether of Sucrose | 30,500 - 39,400 | ~3,000,000 |
| Carbopol® 934P NF | Homopolymer | Benzene | Allyl Ethers of Sucrose or Pentaerythritol | 29,400 - 39,400 | High |
| Carbopol® 940 NF | Homopolymer | Benzene | Allyl Ether of Pentaerythritol | 40,000 - 60,000 | High |
| Carbopol® 941 NF | Homopolymer | Benzene | Allyl Ether of Pentaerythritol | 4,000 - 11,000 | High |
| Carbopol® 971P NF | Homopolymer (Type A) | Ethyl Acetate | Allyl Ether of Pentaerythritol | 4,000 - 11,000 | High |
| Carbopol® 974P NF | Homopolymer (Type B) | Ethyl Acetate | Allyl Ether of Pentaerythritol | 29,400 - 39,400 | High |
| Carbopol® 980 NF | Homopolymer (Type C) | Ethyl Acetate/Cyclohexane | Polyalkenyl Polyether | 40,000 - 60,000 | High |
| Carbopol® Ultrez 10 NF | Interpolymer (Type A) | Ethyl Acetate/Cyclohexane | Polyalkenyl Polyether | 45,000 - 65,000 | High |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of Carbomer polymers.

Synthesis of a Cross-linked Poly(acrylic acid) Hydrogel (Lab Scale)

This protocol describes a typical free-radical precipitation polymerization for the synthesis of a Carbomer-like hydrogel.



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A workflow diagram for the laboratory synthesis of a Carbomer-like hydrogel.

Materials:

- Acrylic acid (monomer)

- N,N'-methylenebisacrylamide (MBA) (cross-linking agent)
- Potassium persulfate (KPS) (initiator)
- Deionized water
- Nitrogen gas
- Three-neck round-bottomed flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Water bath

Procedure:

- Place 5 mL (0.07 mole) of acrylic acid into a three-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.
- Stir the solution for 10 minutes in a water bath under a nitrogen atmosphere at 50°C.
- Add 0.5 g (0.003 mole) of MBA as the cross-linking agent and continue stirring for 15 minutes.
- Add 0.5 g (0.002 mole) of potassium persulfate as the initiator.
- Raise the temperature of the water bath to 80°C \pm 2°C.
- Allow the polymerization to proceed for 2 hours under a nitrogen atmosphere.
- After the hydrogel has formed, cool the flask to room temperature.
- Remove the hydrogel and cut it into small pieces.
- Wash the hydrogel pieces extensively with deionized water to remove any unreacted monomer, cross-linker, and initiator.

- Dry the washed hydrogel in an oven at 50°C for 24 hours.
- Grind the dried hydrogel into a fine powder.

Determination of Viscosity using a Brookfield Rotational Viscometer (USP <912> Method)

This protocol outlines the general procedure for measuring the viscosity of a neutralized Carbomer dispersion according to the principles of USP General Chapter <912> Rotational Methods.

Equipment and Materials:

- Brookfield RVT Dial Reading Viscometer or equivalent
- Appropriate spindle (as specified in the respective USP monograph for the Carbomer grade)
- Guard leg (if required)
- 600 mL beaker
- Stirrer with a three-blade marine impeller
- pH meter
- Sodium hydroxide solution (18% w/w) or other suitable neutralizing agent
- Deionized water
- Constant temperature water bath ($25^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$)

Procedure:

- Preparation of the Carbomer Dispersion:
 - Carefully add the specified amount of Carbomer powder (e.g., 2.5 g for a 0.5% dispersion) to 500 mL of deionized water in a 600 mL beaker while stirring continuously at 1000 ± 50 rpm.

- Continue stirring for 15 minutes to ensure the polymer is fully dispersed.
- Neutralization:
 - Place the beaker in a water bath set at 25°C for 30 minutes.
 - While stirring at 300 ± 10 rpm, slowly add the sodium hydroxide solution below the surface of the dispersion until the pH reaches between 7.3 and 7.8.
 - Continue stirring for 2-3 minutes to ensure complete neutralization.
- Viscosity Measurement:
 - Return the neutralized gel to the 25°C water bath for 1 hour.
 - Attach the specified spindle to the viscometer.
 - Lower the viscometer and center the spindle in the gel until the fluid level is at the immersion groove on the spindle shaft.
 - Turn on the viscometer motor at the specified speed (typically 20 rpm).
 - Allow the reading on the dial to stabilize.
 - Record the dial reading and multiply it by the appropriate factor for the spindle and speed combination to obtain the viscosity in centipoise (cP).

Determination of Cross-link Density via Equilibrium Swelling (Flory-Rehner Theory)

This protocol describes the experimental procedure for determining the cross-link density of a Carbomer hydrogel using the equilibrium swelling method and the Flory-Rehner equation.

Materials:

- Dried Carbomer hydrogel sample of known weight
- Deionized water (or other suitable solvent)

- Vials
- Analytical balance

Procedure:

- Swelling:
 - Accurately weigh a small piece of the dried hydrogel (W_d).
 - Place the dried hydrogel in a vial and add a sufficient amount of deionized water to fully immerse it.
 - Seal the vial and allow the hydrogel to swell at room temperature for at least 24 hours, or until equilibrium swelling is reached (i.e., the weight of the swollen hydrogel remains constant).
- Measurement of Swollen Weight:
 - Carefully remove the swollen hydrogel from the vial, gently blot the surface with filter paper to remove excess water, and immediately weigh it (W_s).
- Calculation:
 - The volume fraction of the polymer in the swollen gel (v_{2m}) is calculated, which is then used in the Flory-Rehner equation to determine the cross-link density. The Flory-Rehner equation relates the swelling of a cross-linked polymer to the cross-link density and the polymer-solvent interaction parameter.

Future Perspectives and Conclusion

The historical development of Carbomer polymers demonstrates a continuous drive towards enhanced performance, safety, and versatility. The transition from benzene-based synthesis to safer solvent systems was a critical milestone, and the diversification into copolymers and interpolymers has opened up new formulation possibilities.

Looking ahead, the focus of Carbomer development is likely to be on:

- "Green" Chemistry: The development of more sustainable manufacturing processes with reduced environmental impact. Lubrizol's recent introduction of Carbopol® Fusion S-20, which addresses all 12 Principles of Green Chemistry, is a prime example of this trend.
- Enhanced Functionality: The creation of new Carbomer grades with tailored rheological profiles, improved electrolyte tolerance, and enhanced sensory characteristics.
- Novel Drug Delivery Applications: The exploration of Carbomers in emerging areas such as 3D printing of pharmaceutical dosage forms and the development of smart hydrogels that respond to physiological stimuli.

In conclusion, Carbomer polymers have evolved from their initial discovery to become indispensable tools for pharmaceutical scientists and formulators. Their rich history of innovation, coupled with ongoing research and development, ensures that they will continue to play a vital role in the advancement of drug delivery and personal care products for the foreseeable future.

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References

- 1. Goodrich Corporation - Wikipedia [en.wikipedia.org]
- 2. B.F. Goodrich Company | Tire Manufacturing, Aviation & Aerospace | Britannica Money [britannica.com]
- 3. Once upon a time... BFGoodrich - Our history [bfgoodrich.co.uk]
- 4. iaips.com [iaips.com]
- 5. researchgate.net [researchgate.net]
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